
(3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide: is an organozinc compound with the molecular formula C₉H₂₄BrNSi₂Zn. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often utilized in the field of organometallic chemistry due to its reactivity and stability in various reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide typically involves the reaction of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide with zinc chloride. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent to stabilize the organozinc compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the purity of reagents, maintaining anhydrous conditions, and using industrial-grade solvents and equipment to handle larger quantities of reactants and products .
化学反应分析
Types of Reactions: (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
Chemistry: In chemistry, (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less documented, organozinc compounds like this compound can be used in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex molecules .
作用机制
The mechanism by which (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide exerts its effects involves the zinc atom acting as a nucleophile in various reactions. The compound can participate in oxidative addition and reductive elimination processes, facilitating the formation of new bonds. The molecular targets and pathways involved are primarily related to its role in organic synthesis and the formation of carbon-carbon bonds .
相似化合物的比较
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide
- (3-(Bis(trimethylsilyl)amino)propyl)lithium
Comparison: Compared to similar compounds, (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide is unique due to its stability and reactivity in cross-coupling reactions. While magnesium and lithium analogs are also reactive, the zinc compound offers better control and selectivity in certain reactions, making it a preferred choice in specific synthetic applications .
属性
分子式 |
C9H24BrNSi2Zn |
|---|---|
分子量 |
347.7 g/mol |
IUPAC 名称 |
N,N-bis(trimethylsilyl)propan-1-amine;bromozinc(1+) |
InChI |
InChI=1S/C9H24NSi2.BrH.Zn/c1-8-9-10(11(2,3)4)12(5,6)7;;/h1,8-9H2,2-7H3;1H;/q-1;;+2/p-1 |
InChI 键 |
QQNDUUWYWFEVBG-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


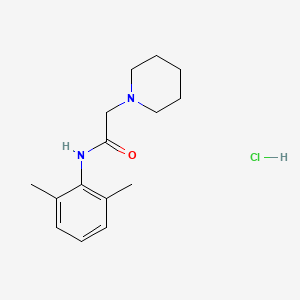
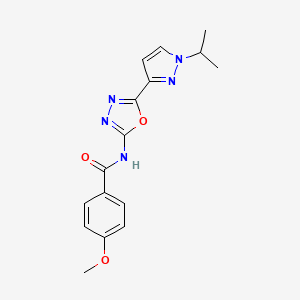
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)

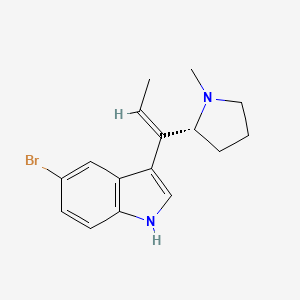
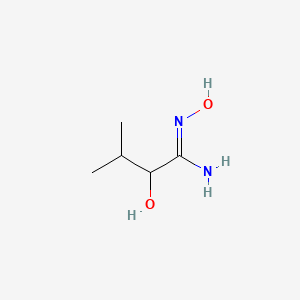
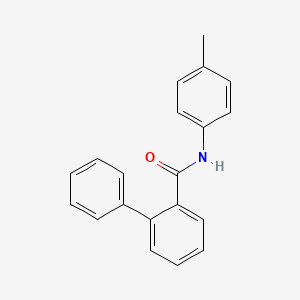
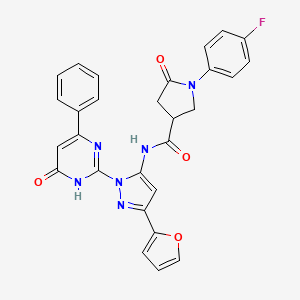
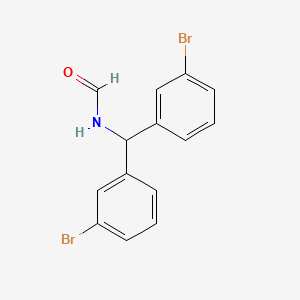
![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)
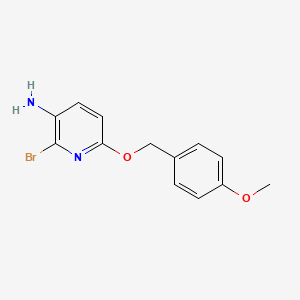
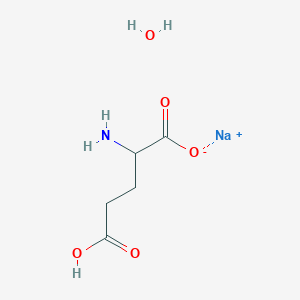
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)
![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
